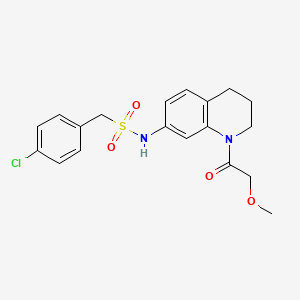
(E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as DMAPPB and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMAPPB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. DMAPPB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMAPPB has been shown to have biochemical and physiological effects on cancer cells, neurons, and other cells. Studies have shown that DMAPPB can induce apoptosis in cancer cells, protect neurons from oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. DMAPPB has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMAPPB is its potential as a potent anticancer agent. It has also been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease. However, limitations of DMAPPB include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of DMAPPB. One area of research is the development of DMAPPB as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research is the development of DMAPPB as a neuroprotective agent for the treatment of Alzheimer's disease. Additional studies are needed to determine its safety and efficacy in human trials. Finally, future research may explore the potential of DMAPPB in other areas, such as inflammation and oxidative stress.
Métodos De Síntesis
DMAPPB can be synthesized using various methods, including the reaction of 4-(dimethylamino)but-2-enal with 3-pyridin-2-yloxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(dimethylamino)but-2-enal with 3-pyridin-2-yloxypropanol in the presence of a dehydrating agent. Both methods have been used to synthesize DMAPPB with high yields and purity.
Aplicaciones Científicas De Investigación
DMAPPB has been the subject of scientific research due to its potential applications in medicine and biotechnology. One of the main areas of research is the development of DMAPPB as a potential anticancer agent. Studies have shown that DMAPPB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMAPPB has also been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-17(2)11-5-7-13(18)15-10-6-12-19-14-8-3-4-9-16-14/h3-5,7-9H,6,10-12H2,1-2H3,(H,15,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMCPCVPQYNSV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)



![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)




![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)
![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)
![5-Fluoro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693489.png)
![N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693490.png)